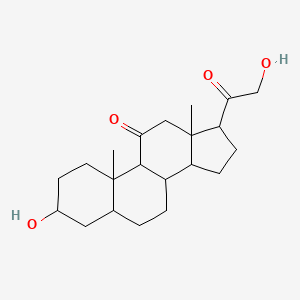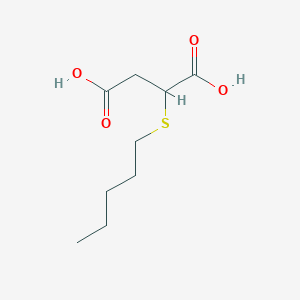![molecular formula C10H13N3O2S B11999998 [(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea CAS No. 6292-09-7](/img/structure/B11999998.png)
[(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxybenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C10H13N3O2S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities and pharmacological properties .
Méthodes De Préparation
2,3-Dimethoxybenzaldehyde thiosemicarbazone is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Analyse Des Réactions Chimiques
2,3-Dimethoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiosemicarbazides.
Substitution: It can undergo nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Dimethoxybenzaldehyde thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that thiosemicarbazone derivatives exhibit significant anticancer activity, making them potential candidates for drug development.
Industry: It is used in the synthesis of other organic compounds and as a corrosion inhibitor
Mécanisme D'action
The mechanism of action of 2,3-dimethoxybenzaldehyde thiosemicarbazone involves its interaction with cellular targets. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The compound interacts with cellular proteins and enzymes, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
2,3-Dimethoxybenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
3,4-Dimethoxybenzaldehyde thiosemicarbazone: Similar in structure but with different substitution patterns on the benzaldehyde ring.
4-Methoxybenzaldehyde thiosemicarbazone: Lacks the additional methoxy group, leading to different chemical and biological properties.
Benzaldehyde thiosemicarbazone: The simplest form, without any methoxy groups
The uniqueness of 2,3-dimethoxybenzaldehyde thiosemicarbazone lies in its specific substitution pattern, which influences its reactivity and biological activity.
Propriétés
Numéro CAS |
6292-09-7 |
|---|---|
Formule moléculaire |
C10H13N3O2S |
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
[(E)-(2,3-dimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3O2S/c1-14-8-5-3-4-7(9(8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+ |
Clé InChI |
AAYZMMZOBZXAFS-WUXMJOGZSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)/C=N/NC(=S)N |
SMILES canonique |
COC1=CC=CC(=C1OC)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)



![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)

![2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)



![1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11999993.png)

